1-Propanone, 2-amino-1-(4-methoxyphenyl)-
Description
Contextualization within α-Amino Ketone Chemistry
α-Amino ketones are a significant class of organic compounds characterized by an amino group attached to the carbon atom adjacent to a carbonyl group. colab.ws This arrangement makes them important building blocks for the synthesis of numerous biologically active molecules and natural products. colab.ws The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule imparts a unique reactivity profile. colab.ws These compounds are key intermediates in the synthesis of 2-amino alcohols and various nitrogen-containing heterocycles. colab.ws The general importance of the α-amino ketone scaffold is highlighted by its presence in several commercial drugs. colab.ws
Historical Trajectories of its Synthetic Utility in Organic Chemistry
The synthesis of α-amino ketones has been a subject of interest for many years, with numerous methods developed to access this valuable synthon. rsc.org Early methods often involved multi-step sequences with protecting group manipulations. colab.ws More recent advancements have focused on developing more efficient and direct protocols.
A common and facile method for the synthesis of cathinone (B1664624) derivatives, including 1-Propanone, 2-amino-1-(4-methoxyphenyl)-, involves a two-step process. bbgate.com This typically begins with the α-bromination of the corresponding arylketone, in this case, 4'-methoxypropiophenone. bbgate.com The resulting α-bromoketone is then subjected to a nucleophilic substitution reaction with an appropriate amine to yield the desired α-amino ketone. bbgate.com Due to the potential instability of the free base, these compounds are often isolated as their hydrochloride or hydrobromide salts. bbgate.com
Significance as a Precursor in Advanced Organic Synthesis
The synthetic utility of 1-Propanone, 2-amino-1-(4-methoxyphenyl)- lies in its capacity to serve as a versatile precursor for more complex molecular architectures. The dual functionality of the α-amino ketone moiety allows for a range of chemical transformations.
The carbonyl group can undergo reduction to form the corresponding amino alcohol, 2-amino-1-(4-methoxyphenyl)propan-1-ol. It can also participate in condensation reactions with various reagents to form heterocyclic systems. For instance, α-amino ketones are known precursors for the synthesis of pyrazines, imidazoles, and other nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.
The amino group can be further functionalized through acylation, alkylation, or sulfonylation reactions, allowing for the introduction of diverse substituents and the modulation of the molecule's properties. This versatility makes 1-Propanone, 2-amino-1-(4-methoxyphenyl)- a valuable starting material for the construction of libraries of compounds for biological screening and drug discovery programs.
Data Tables
Below are tables summarizing key data for 1-Propanone, 2-amino-1-(4-methoxyphenyl)- and its related compounds.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-Amino-1-(4-methoxyphenyl)-1-propanone hydrochloride | bbgate.com |
| CAS Number | 42416-75-1 (HCl), 80096-48-6 (base) | bbgate.com |
| Molecular Formula | C10H13NO2.HCl | bbgate.com |
| Molecular Weight | 215.7 g/mol (HCl), 179.2 g/mol (base) | bbgate.com |
| Appearance | Off-white solid | bbgate.com |
| Purity (Mass Fraction) | 97.4 ± 1.7% | bbgate.com |
| Technique | Confirmation | Source |
|---|---|---|
| 1H NMR Spectroscopy | Identity confirmed | bbgate.com |
| Infrared (IR) Spectroscopy | Identity confirmed | bbgate.com |
| Mass Spectrometry (MS) | Identity confirmed |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXMCCKHVVXIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80096-48-6 | |
| Record name | 4-Methoxycathinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080096486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHOXYCATHINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9105F24G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 1 Propanone, 2 Amino 1 4 Methoxyphenyl
Classical Approaches to α-Amino Ketone Frameworks
Traditional synthetic methods for α-amino ketones like 1-Propanone, 2-amino-1-(4-methoxyphenyl)-, often involve the formation of the carbon skeleton first, followed by the introduction of the amino group, or the direct assembly of the molecule from key precursors.
A common strategy involves the amination of a pre-existing propanone scaffold, such as 1-(4-methoxyphenyl)propan-2-one (also known as 4-methoxyphenylacetone). Reductive amination is a prominent method in this category. This process typically involves the reaction of the ketone with an amine in the presence of a reducing agent. For instance, 4-methoxyphenylacetone (B17817) can undergo reductive amination with an amine like benzylamine (B48309) or 1-phenylethylamine, followed by catalytic hydrogenation to yield the corresponding N-substituted amine. google.com The protecting group can then be removed to yield the primary amine.
Another approach is the amination of a derivative, such as 5-acetonyl-2-methoxybenzenesulphonamide, using an amine like R-(+)-α-methylbenzylamine, followed by hydrogenation. google.com While this applies to a structurally related compound, the principle of reductive amination on a propanone core remains a key classical strategy.
Table 1: Examples of Reductive Amination for Related Propanone Scaffolds
| Starting Material | Amine | Catalyst/Reducing Agent | Product Type |
|---|---|---|---|
| 4-Methoxyphenyl (B3050149) acetone | Benzylamine or 1-phenylethylamine | Hydrogenation catalyst (e.g., Raney Nickel, Pd/C) | N-substituted 2-amino-1-(4-methoxyphenyl)propane google.com |
This table is generated based on data for related synthetic processes.
The synthesis can also commence from simpler aromatic precursors like anisole (B1667542) (methoxybenzene) or its derivatives. A notable example is the Friedel-Crafts acylation of methoxybenzene with an N-protected alanine (B10760859) derivative. google.com For example, reacting N-protected D-alanine with methoxybenzene can form the corresponding 4'-methoxy-2-amino protected propiophenone. This method directly installs the three-carbon side chain with the amino functionality onto the anisole ring in a single key step. google.com
Alternatively, p-anisaldehyde serves as a viable starting point. A multi-step sequence can convert the aldehyde into the target α-amino ketone. This typically involves extending the carbon chain, for example, through a Horner-Wadsworth-Emmons olefination, followed by a series of functional group transformations including reduction and amination, often via a Hoffman degradation of a corresponding amide. tandfonline.comtandfonline.com
Multistep syntheses involve a sequence of reactions to build the target molecule. vapourtec.com These can be designed in a convergent manner where different fragments of the molecule are prepared separately before being combined. The aforementioned Friedel-Crafts reaction between methoxybenzene and an N-protected alanine derivative can be viewed as a convergent synthesis, where the aromatic ring and the amino acid-derived side chain are brought together late in the synthesis. google.com
Another multistep approach begins with 4-methoxybenzyl alcohol. researchgate.net Through a series of reactions, this starting material can be converted to 4-(4-methoxyphenyl)butan-2-one, which can then be further functionalized to introduce the amino group at the desired position. researchgate.net Such syntheses, while potentially long, offer flexibility in accessing various analogs by modifying the building blocks. researchgate.net
Advanced and Stereoselective Synthetic Routes to 1-Propanone, 2-amino-1-(4-methoxyphenyl)-
Controlling the stereochemistry at the C2 position is crucial for many applications of chiral molecules. Advanced synthetic methods focus on achieving high enantioselectivity through the use of asymmetric catalysis or chiral auxiliaries.
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. In the context of synthesizing chiral α-amino ketones, this can involve stereoselective reduction or amination reactions. For instance, the stereoselective hydrogenation of an intermediate using a chiral catalyst can produce the desired enantiomer. google.com
Modern photoredox catalysis offers innovative pathways. An asymmetric approach to unnatural α-amino acids has been developed using a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor. rsc.org This method allows for the formation of the C-C bond with high stereocontrol, mediated by a photocatalyst. While a general method, its principles are applicable to the synthesis of specific targets like 1-Propanone, 2-amino-1-(4-methoxyphenyl)-. Organocatalysis, using small organic molecules like diphenylprolinol silyl (B83357) ether, has also proven effective in mediating asymmetric domino reactions to construct complex chiral molecules. researchgate.net
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After serving its purpose, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely used for the asymmetric synthesis of α-amino acids. biosynth.com
One powerful application of this method involves the use of chiral Ni(II) complexes. nih.gov A Schiff base is formed between glycine (B1666218) and a chiral ligand (the auxiliary), which then coordinates to a Ni(II) center. The steric environment created by the chiral auxiliary directs the alkylation of the glycine α-carbon from one face, leading to high diastereoselectivity. nih.govmdpi.com Subsequent hydrolysis breaks down the complex, releasing the enantiomerically enriched α-amino acid and allowing for the recovery of the chiral auxiliary. tcichemicals.comdal.ca Other auxiliaries, such as chiral oxazolidinones and N-tert-butanesulfinamide, are also extensively used to direct stereoselective transformations in the synthesis of chiral amines and related compounds. wikipedia.orgmdpi.com
Table 2: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis
| Chiral Auxiliary Type | General Application | Key Feature |
|---|---|---|
| Oxazolidinones (Evans Auxiliaries) | Asymmetric aldol (B89426) reactions, alkylations wikipedia.org | Forms a rigid bicyclic system that effectively shields one face of the enolate. |
| N-tert-Butanesulfinamide (Ellman's Auxiliary) | Asymmetric synthesis of chiral amines mdpi.com | Reacts with aldehydes/ketones to form chiral N-sulfinyl imines, which are stereoselectively attacked by nucleophiles. |
| Ni(II) Schiff Base Complexes | Asymmetric synthesis of α-amino acids nih.govmdpi.com | A chiral ligand directs the stereoselective alkylation of a glycine equivalent. |
This table provides an overview of common chiral auxiliaries and their general use in asymmetric synthesis.
Chemoenzymatic Transformations
Chemoenzymatic synthesis, which integrates the high selectivity of biological catalysts (enzymes) with the practicality of chemical reactions, offers a powerful strategy for producing complex chiral molecules. rsc.org Enzymes like transaminases (TAs) and ketoreductases (KREDs) are particularly valuable for synthesizing chiral amines and alcohols with high stereoselectivity under mild conditions. rsc.orgnih.gov
Transaminases (TAs) catalyze the asymmetric transfer of an amino group from a donor molecule to a ketone substrate. nih.gov For the synthesis of 1-Propanone, 2-amino-1-(4-methoxyphenyl)-, a potential biocatalytic route involves the transamination of the corresponding prochiral ketone, 1-(4-methoxyphenyl)propan-2-one. nist.gov The use of ω-transaminases is especially advantageous as they can convert ketones into optically pure amines, often with excellent yields. nih.gov The industrial synthesis of the antidiabetic drug Sitagliptin, which involves the transamination of a bulky ketone precursor, showcases the power of this approach, where directed evolution was used to engineer an enzyme with the desired activity and stability. nih.gov Research has also demonstrated the successful engineering of (R)-selective amine transaminase activity into other enzyme scaffolds, broadening the toolkit for producing specific enantiomers. nih.gov
Ketoreductases (KREDs) , also known as aldo-keto reductases (AKRs), catalyze the stereoselective reduction of carbonyl groups to alcohols. rsc.orgnih.govwikipedia.org While not directly producing the target α-amino ketone, KREDs are crucial in chemoenzymatic pathways that may involve the reduction of an intermediate, such as an α-azido ketone, which is then converted to the amine. The aldo-keto reductase superfamily is vast, with enzymes capable of acting on a wide range of carbonyl substrates. nih.govwikipedia.orgnih.gov Structure-guided evolution has been successfully applied to KREDs to improve their efficiency and stereoselectivity for bulky substrates like α-amino β-keto esters, indicating their potential for application in the synthesis of complex pharmaceutical intermediates. rsc.org
The following table summarizes representative chemoenzymatic transformations relevant to the synthesis of α-amino ketones.
| Enzyme Type | Substrate Example | Transformation | Key Features | Reference(s) |
| ω-Transaminase (ω-TA) | Pro-sitagliptin ketone | Asymmetric reductive amination | High enantioselectivity (>99.5% ee), high substrate loading (200 g/L), process optimized through directed evolution. | nih.gov |
| (R)-Amine Transaminase | (R)-phenylethylamine and pyruvate | Transamination to acetophenone | Activity successfully engineered into an α-amino acid transaminase scaffold, demonstrating evolutionary potential. | nih.gov |
| Ketoreductase (KRED) | Bulky α-amino β-keto esters | Stereoselective bioreduction | Structure-guided evolution yielded mutants with remarkably improved activity and excellent stereoselectivity. | rsc.org |
Green Chemistry Principles and Sustainable Synthesis of 1-Propanone, 2-amino-1-(4-methoxyphenyl)-
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include waste prevention, maximizing atom economy, using safer solvents, and employing catalytic reactions. acs.orgresearchgate.net These principles are paramount in developing sustainable synthetic routes for pharmaceutical compounds.
Solvent-Free and Water-Based Methodologies
A core tenet of green chemistry is the reduction or replacement of volatile and hazardous organic solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Biocatalytic reactions, such as those employing transaminases, are often performed in aqueous media, aligning perfectly with green chemistry goals. nih.gov Furthermore, some chemical transformations can be adapted to aqueous environments. For instance, a method for synthesizing α-tosylamino carbonyl derivatives from aziridines was effectively carried out in water, demonstrating the feasibility of complex organic reactions in green solvents. colab.ws The development of syntheses that operate under mild, aqueous conditions is a significant step towards sustainability. organic-chemistry.org
Catalyst Development and Recyclability
Catalysts are fundamental to green chemistry because they allow for reactions with higher efficiency and lower energy consumption, often replacing stoichiometric reagents that generate large amounts of waste. The ability to recover and reuse a catalyst is crucial for both economic and environmental sustainability.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. researchgate.net A reaction with 100% atom economy incorporates all atoms from the reactants into the final product, generating no waste byproducts. Addition reactions, such as catalytic hydrogenations, are classic examples of high atom-economy processes. researchgate.net
In contrast, many traditional named reactions, including those involving protecting groups or stoichiometric reagents, suffer from poor atom economy. For example, a synthesis of an (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine analog using a chiral auxiliary and catalytic hydrogenation was noted for meeting atom economy principles, contrasting with less efficient chemical resolution methods. google.com The synthesis of α-amino ketones from benzylic secondary alcohols and amines via an intermediate α-bromo ketone involves oxidation and substitution steps that inherently generate byproducts, thus lowering the atom economy. organic-chemistry.org
Designing a synthetic route with high atom economy is a primary goal of green chemistry. For 1-Propanone, 2-amino-1-(4-methoxyphenyl)-, a direct amination of a ketone precursor using a catalytic method would be far superior in atom economy compared to a multi-step sequence involving protection, activation, and deprotection steps.
The table below provides a hypothetical comparison of atom economy for different synthetic approaches to α-amino ketones.
| Reaction Type | General Scheme | Byproducts | Atom Economy | Reference(s) |
| Direct Asymmetric Amination (Biocatalytic) | Ketone + Amine Donor → α-Amino Ketone + Keto Byproduct | Keto byproduct from amine donor | High (depends on amine donor) | nih.gov |
| Substitution Reaction | α-Bromo Ketone + Amine → α-Amino Ketone + HBr | Halide salts | Moderate | acs.orgorganic-chemistry.org |
| Rearrangement | N-sulfonyl-1,2,3-triazole → α-imino carbenoid → α-amino ketone | N₂, Sulfinate salt | Moderate to High | rsc.org |
| Multi-step with Protecting Groups | Ketone → Protected Intermediate → α-Amino Ketone | Byproducts from protection, activation, and deprotection steps | Low | organic-chemistry.org |
Reactivity and Mechanistic Investigations of 1 Propanone, 2 Amino 1 4 Methoxyphenyl
Fundamental Reaction Pathways
The reactivity of 1-Propanone, 2-amino-1-(4-methoxyphenyl)- is characterized by several fundamental reaction pathways, primarily involving its carbonyl and amine functionalities, as well as the adjacent α-carbon.
Nucleophilic Additions to the Carbonyl Moiety
The carbonyl group (C=O) is a key site for nucleophilic attack due to the partial positive charge on the carbonyl carbon. masterorganicchemistry.com This electrophilicity allows for a variety of nucleophilic addition reactions.
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom bears a negative charge. masterorganicchemistry.comyoutube.com Subsequent protonation of the resulting alkoxide ion yields an alcohol. The rate and reversibility of this addition are dependent on the nature of the nucleophile. Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, lead to irreversible additions. masterorganicchemistry.comyoutube.com
In the context of 1-Propanone, 2-amino-1-(4-methoxyphenyl)-, the presence of the α-amino group can influence the reactivity of the carbonyl group through intramolecular interactions.
Reactivity of the Amine Functionality
The primary amine group (-NH2) in the molecule imparts nucleophilic and basic properties. As a nucleophile, the lone pair of electrons on the nitrogen atom can attack various electrophilic centers. For instance, it can react with aldehydes or ketones to form imines, a reaction that is often catalyzed by acid. youtube.com
The basicity of the amine allows it to react with acids to form ammonium (B1175870) salts. This property is also crucial in its role as a potential catalyst or reactant in various base-catalyzed reactions.
Furthermore, the amine functionality can participate in multicomponent reactions, such as the Strecker synthesis for the formation of α-amino nitriles or the Petasis reaction. nih.gov These reactions are powerful tools for the efficient construction of complex molecules. nih.gov
α-Carbon Reactivity and Enolization Processes
The α-carbon, the carbon atom adjacent to the carbonyl group, is acidic due to the electron-withdrawing effect of the carbonyl. This acidity allows for the formation of an enolate ion under basic conditions. The enolate can then act as a nucleophile in various reactions, such as alkylation or aldol (B89426) condensation.
The process of enolization, the equilibrium between the keto and enol forms, is a fundamental aspect of the reactivity of ketones. While the keto form is generally more stable, the enol form is a key intermediate in many reactions.
Reductive Transformations
The carbonyl group of 1-Propanone, 2-amino-1-(4-methoxyphenyl)- can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). youtube.com The mechanism of reduction by these metal hydrides involves the nucleophilic addition of a hydride ion (H-) to the carbonyl carbon. youtube.com
The resulting product of this reduction is 2-amino-1-(4-methoxyphenyl)propan-1-ol. nih.gov
Stereochemical Outcomes and Control in Reactions of 1-Propanone, 2-amino-1-(4-methoxyphenyl)-
The presence of a stereocenter at the α-carbon (the carbon bearing the amino group) means that 1-Propanone, 2-amino-1-(4-methoxyphenyl)- is a chiral molecule. This chirality has significant implications for its reactions, particularly in the formation of new stereocenters.
Diastereoselectivity in Derivative Formation
When 1-Propanone, 2-amino-1-(4-methoxyphenyl)- undergoes reactions that generate a new stereocenter, the formation of diastereomers is possible. The relative stereochemistry of these products is often influenced by the existing stereocenter.
For example, in the reduction of the carbonyl group, the approach of the hydride reagent can be directed by the α-amino group, leading to a preferential formation of one diastereomer over the other. This diastereoselectivity can be influenced by the reaction conditions, such as the choice of reducing agent and solvent.
The principles of stereochemistry, including the Cahn-Ingold-Prelog priority rules for assigning R/S configurations and the use of terms like erythro/threo or syn/anti to describe relative stereochemistry, are essential for characterizing the products of these reactions. uou.ac.in
Enantioselectivity in Transformations
The presence of a chiral center at the alpha-carbon of 1-Propanone, 2-amino-1-(4-methoxyphenyl)- means it exists as two enantiomers. The stereochemistry of synthetic cathinones is a critical aspect of their pharmacology and toxicology, as enantiomers can exhibit different biological activities. nih.govnih.gov Consequently, the enantioselective synthesis and separation of these compounds are of significant interest.
While a specific data table for the enantioselective transformations of 1-Propanone, 2-amino-1-(4-methoxyphenyl)- could not be generated due to a lack of detailed experimental data in the searched literature, the synthesis of its enantiomers has been described. A general synthetic scheme for producing the (R)- and (S)-enantiomers of 4-methoxycathinone has been published, indicating that methods for their stereoselective preparation exist. researchgate.net
The chiral separation of cathinone (B1664624) derivatives is commonly achieved using techniques like capillary electrophoresis (CE) with cyclodextrin-based chiral selectors. nih.govnih.gov For instance, various β-cyclodextrin derivatives have been successfully employed to separate the enantiomers of a wide range of cathinones. nih.govnih.gov These methods are crucial for obtaining enantiomerically pure samples for further study and for determining the enantiomeric composition of illicitly produced substances. nih.gov
Table 1: Chiral Selectors for the Separation of Cathinone Derivatives
| Chiral Selector | Compound Class | Separation Method | Reference |
| Native β-cyclodextrin | Cathinones | Capillary Electrophoresis | nih.gov |
| Acetyl-β-cyclodextrin | Cathinones | Capillary Electrophoresis | nih.gov |
| 2-hydroxypropyl-β-cyclodextrin | Cathinones | Capillary Electrophoresis | nih.gov |
| Carboxymethyl-β-cyclodextrin | Cathinones | Capillary Electrophoresis | nih.govmdpi.com |
| Sulfated-β-cyclodextrin | Cathinones | Capillary Electrophoresis | nih.gov |
This table provides examples of chiral selectors used for the separation of cathinone derivatives in general, as specific data for 1-Propanone, 2-amino-1-(4-methoxyphenyl)- was not available.
Kinetic and Thermodynamic Aspects of Reactions Involving 1-Propanone, 2-amino-1-(4-methoxyphenyl)-
Detailed kinetic and thermodynamic data for reactions involving 1-Propanone, 2-amino-1-(4-methoxyphenyl)- are not readily found in the reviewed literature. However, general observations about the reactivity and stability of synthetic cathinones can provide some insights.
The presence of the β-keto group makes these compounds susceptible to thermal degradation, which has implications for their analysis by gas chromatography-mass spectrometry (GC-MS). oup.comnih.gov Studies on a range of synthetic cathinones have shown that they can undergo in-situ thermal degradation, leading to the formation of various products. oup.comnih.gov
The metabolism of β-keto amphetamines has been studied, and these investigations provide some kinetic context. nih.govnih.gov For example, the metabolism of mephedrone (B570743) proceeds through various phase I reactions, including reduction of the ketone. nih.gov The rates of these metabolic transformations are a key aspect of the compound's pharmacokinetic profile.
Due to the absence of specific experimental data for 1-Propanone, 2-amino-1-(4-methoxyphenyl)-, it is not possible to provide a data table on its kinetic and thermodynamic parameters. Further research is required to quantify the reaction rates, activation energies, and thermodynamic stability of this specific compound and its reaction products.
Theoretical and Computational Investigations of 1 Propanone, 2 Amino 1 4 Methoxyphenyl
Electronic Structure and Bonding Analysis
A thorough analysis of the electronic structure and bonding provides fundamental insights into a molecule's stability, reactivity, and spectroscopic properties. Standard methods include Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis.
Frontier Molecular Orbital (FMO) Theory
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgresearchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity. nih.gov
For 1-Propanone, 2-amino-1-(4-methoxyphenyl)-, a computational study would calculate the energies of the HOMO and LUMO and map their electron density distributions. This would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, in a related compound, raspberry ketone, analysis of the frontier orbitals helped to reveal a reactivity pattern consistent with its known metabolite profile. nih.gov However, no such specific calculations or HOMO-LUMO energy values for 1-Propanone, 2-amino-1-(4-methoxyphenyl)- have been reported in the surveyed literature.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the Lewis-like bonding structure of a molecule, including lone pairs and the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). wikipedia.orgwisc.edu This method quantifies hyperconjugative interactions and charge transfer, which are key to understanding molecular stability and structure. wisc.edu The analysis provides data on natural atomic charges, hybridization of atoms, and the energy of donor-acceptor interactions. joaquinbarroso.com
Quantum Chemical Descriptors and Global Reactivity Parameters
Based on the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to predict global reactivity. These include:
Ionization Potential (I): Approximated as -E(HOMO).
Electron Affinity (A): Approximated as -E(LUMO).
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Global Softness (S): 1 / (2η)
Electrophilicity Index (ω): χ² / (2η)
These parameters provide a quantitative measure of a molecule's reactivity. For instance, a high electrophilicity index suggests a strong capacity to accept electrons. DFT calculations are commonly used to derive these descriptors for various compounds. nih.gov However, a literature search did not yield any specific values for these parameters for 1-Propanone, 2-amino-1-(4-methoxyphenyl)-.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds and their relative energies. elixirpublishers.commdpi.com By mapping the potential energy surface, the most stable conformers (those at energy minima) can be identified. This is crucial as the biological activity and physical properties of a molecule are often determined by its preferred conformation.
A computational study on 1-Propanone, 2-amino-1-(4-methoxyphenyl)- would involve systematically rotating the flexible bonds—such as the C-C bond between the carbonyl group and the chiral center, and the C-C bond connecting the phenyl ring to the propanone backbone—to identify the lowest energy conformations. For example, a conformational scan of raspberry ketone revealed three stable conformers. nih.gov Similar studies on related cathinone (B1664624) derivatives have also been performed to understand their structure. mdpi.com However, a specific conformational analysis and the corresponding energy landscape for 1-Propanone, 2-amino-1-(4-methoxyphenyl)- are not available in the reviewed literature.
Spectroscopic Property Predictions and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for validation. elixirpublishers.com Techniques like Density Functional Theory (DFT) can be used to calculate vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com
For 1-Propanone, 2-amino-1-(4-methoxyphenyl)-, a computational approach would predict its IR spectrum, identifying characteristic peaks for the carbonyl (C=O) stretching, N-H bending, and C-O stretching of the methoxy (B1213986) group. Similarly, ¹H and ¹³C NMR spectra could be calculated to aid in the structural elucidation. While experimental spectra for related compounds like 4'-Methoxypropiophenone are available in databases like the NIST WebBook, nist.gov and computational studies have been performed on cathinone derivatives to predict NMR spectra, mdpi.com a direct comparison of calculated and experimental spectra specifically for 1-Propanone, 2-amino-1-(4-methoxyphenyl)- is absent from the literature. A study on methylone hydrochloride, a structurally similar compound, combined DFT analysis with experimental IR spectra to understand its vibrational properties. mdpi.com
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry can be used to model reaction pathways, calculate activation energies, and determine the structures of transition states. This provides a molecular-level understanding of how a reaction proceeds. For a compound like 1-Propanone, 2-amino-1-(4-methoxyphenyl)-, computational studies could elucidate its formation mechanisms or its subsequent reactions. For example, isotopic fractionation was used to link the precursor to the product in the synthesis of mephedrone (B570743), a related compound. nih.gov However, detailed computational studies elucidating specific reaction mechanisms involving 1-Propanone, 2-amino-1-(4-methoxyphenyl)- as a reactant or product, including transition state analysis and energy profiles, were not found in the public domain.
Role of 1 Propanone, 2 Amino 1 4 Methoxyphenyl As a Versatile Building Block in Organic Synthesis
Precursor in Heterocyclic Synthesis
The inherent reactivity of 1-Propanone, 2-amino-1-(4-methoxyphenyl)- makes it an ideal starting material for the synthesis of various heterocyclic compounds. The presence of both a nucleophilic amine and an electrophilic carbonyl group within the same molecule facilitates cyclization reactions with appropriate reagents, leading to the formation of stable ring systems.
Synthesis of Pyrazole (B372694) Derivatives
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a class of compounds with significant interest in medicinal and materials chemistry. nih.govscirp.orgrsc.org The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.com In this context, α-amino ketones such as 1-Propanone, 2-amino-1-(4-methoxyphenyl)- can serve as valuable precursors.
While specific literature detailing the direct use of 1-Propanone, 2-amino-1-(4-methoxyphenyl)- in pyrazole synthesis is not extensively documented, the general reactivity of α-amino ketones suggests a plausible synthetic route. The reaction would likely proceed through the initial formation of a hydrazone by the reaction of the carbonyl group with hydrazine. Subsequent intramolecular cyclization, facilitated by the amino group, would then lead to the formation of the pyrazole ring. The reaction conditions would be crucial in directing the regioselectivity of the cyclization. Reviews on the synthesis of aminopyrazoles highlight various methods that could be adapted for this purpose. researchgate.netmdpi.com
A general synthetic strategy for pyrazole formation from α,β-unsaturated ketones, which can be derived from α-amino ketones, involves a condensation/aza-Michael reaction sequence. rsc.org This further underscores the potential of 1-Propanone, 2-amino-1-(4-methoxyphenyl)- as a starting material for accessing functionalized pyrazole systems.
Construction of Thiazole (B1198619) and Oxazole (B20620) Rings
The synthesis of thiazole and oxazole rings, five-membered heterocycles containing sulfur and nitrogen, or oxygen and nitrogen atoms, respectively, represents a significant application of α-amino ketones.
The construction of thiazole rings from α-amino ketones is a well-established synthetic transformation, often achieved through the Hantzsch thiazole synthesis. This method typically involves the reaction of an α-haloketone with a thioamide. However, modifications of this method allow for the direct use of α-amino ketones. A notable example is the synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, a close analogue of a derivative of the title compound. This synthesis was achieved by reacting 4'-methoxyacetophenone (B371526) with thiourea (B124793) in the presence of iodine. nanomedicine-rj.com The reaction proceeds through the in-situ formation of an α-iodo ketone, which then reacts with thiourea to form the thiazole ring. The structural and physical properties of the resulting 2-amino-4-(4-methoxyphenyl)-1,3-thiazole have been well-characterized. researchgate.netcapes.gov.brnih.gov This reaction highlights a practical and efficient method for constructing the thiazole core from precursors related to 1-Propanone, 2-amino-1-(4-methoxyphenyl)-.
| Precursor | Reagents | Product | Reference |
| 4'-Methoxyacetophenone | Thiourea, Iodine | 2-amino-4-(4-methoxyphenyl)-1,3-thiazole | nanomedicine-rj.com |
Similarly, oxazole rings can be synthesized from α-amino ketones. General methods for oxazole synthesis include the Robinson-Gabriel synthesis, which involves the cyclization of N-acyl-α-amino ketones, and the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.gov Reviews on oxazole synthesis detail various protocols where α-amino ketones are key starting materials. nih.govorganic-chemistry.orgresearchgate.net These methods often involve condensation with a suitable reagent to provide the remaining atoms for the heterocyclic ring, followed by cyclization and dehydration.
Applications in the Formation of Fused Heterocycles
The reactivity of 1-Propanone, 2-amino-1-(4-methoxyphenyl)- also extends to the synthesis of fused heterocyclic systems. These complex structures, where a heterocyclic ring is fused to another ring system, are of great interest in drug discovery and materials science. The α-amino ketone moiety can participate in annulation reactions, where a new ring is formed onto the existing scaffold.
While specific examples utilizing 1-Propanone, 2-amino-1-(4-methoxyphenyl)- are scarce in the literature, general strategies for the synthesis of N-fused heterocycles often employ ketones as starting materials. nih.gov For instance, α-aminoazoles can react with various electrophiles to construct fused ring systems. frontiersin.org The principles of these reactions could be applied to the title compound, where the amino and carbonyl groups act as handles for building additional rings. The synthesis of fused heterocycles from α-haloketones, which can be derived from α-amino ketones, is also a widely used strategy. mdpi.com
Scaffold for Complex Molecular Architectures
Beyond its role as a precursor for simple heterocycles, 1-Propanone, 2-amino-1-(4-methoxyphenyl)- can serve as a scaffold for the construction of more complex and stereochemically defined molecules. Its functional groups provide points for further elaboration and the introduction of chirality.
Intermediates in Stereoselective Synthesis of Advanced Scaffolds
The stereoselective synthesis of complex molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. α-Amino ketones and their derivatives are valuable intermediates in this field. The carbonyl group of 1-Propanone, 2-amino-1-(4-methoxyphenyl)- can be stereoselectively reduced to an alcohol, or the amino group can be modified with chiral auxiliaries to direct subsequent reactions.
Recent advancements have demonstrated the stereoselective synthesis of amino alcohols through various catalytic methods, including those that are applicable to α-amino ketones. nih.gov These methods often employ chiral catalysts or reagents to control the stereochemical outcome of the reaction, leading to the formation of enantiomerically enriched products. The resulting chiral amino alcohols are versatile building blocks for a wide range of biologically active molecules.
Use in Natural Product Synthesis Analogues
The structural motif present in 1-Propanone, 2-amino-1-(4-methoxyphenyl)- is found in or is analogous to several naturally occurring and synthetic bioactive molecules. One such example is the pharmaceutical drug Methoxamine (B1676408). wikipedia.org Methoxamine is a sympathomimetic agent with a chemical structure of 2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol. The synthesis of methoxamine and its analogues often involves intermediates that are structurally related to 1-Propanone, 2-amino-1-(4-methoxyphenyl)-. nih.govacs.orggoogle.com For instance, synthetic routes to 2-amino-1-(4'-methoxyphenyl)-propane have been developed, which is a close structural analogue. tandfonline.comtandfonline.com The development of synthetic routes to these types of molecules highlights the importance of α-amino ketone precursors in medicinal chemistry.
Development of Novel Ligands and Catalysts
The presence of both an amino group and a keto-enol tautomerism capability in 1-Propanone, 2-amino-1-(4-methoxyphenyl)- suggests its potential to form Schiff base ligands upon condensation with aldehydes or ketones. Schiff bases are a well-established class of ligands in coordination chemistry, known for their ability to form stable complexes with a wide range of metal ions. The resulting metal complexes often exhibit significant catalytic activity in various organic transformations.
While direct research on the catalytic applications of Schiff base complexes derived specifically from 1-Propanone, 2-amino-1-(4-methoxyphenyl)- is not extensively documented in publicly available literature, the general principles of Schiff base catalysis provide a strong theoretical framework for its potential. The synthesis of such ligands would typically involve the reaction of the primary amine of 1-Propanone, 2-amino-1-(4-methoxyphenyl)- with a suitable carbonyl compound. The resulting imine (azomethine) group, in conjunction with the adjacent ketone and phenyl ring, could act as a multidentate ligand, coordinating to a metal center.
The properties of the resulting catalyst could be fine-tuned by varying the structure of the aldehyde or ketone used in the Schiff base formation, as well as by changing the metal ion. This modularity allows for the creation of a library of catalysts with potentially diverse reactivity and selectivity profiles.
Table 1: Potential Schiff Base Ligands from 1-Propanone, 2-amino-1-(4-methoxyphenyl)-
| Reactant Aldehyde/Ketone | Resulting Schiff Base Structure (General) | Potential Metal Coordination Sites |
|---|---|---|
| Salicylaldehyde | Imine nitrogen, Phenolic oxygen, Ketone oxygen | N, O, O |
| Acetylacetone | Imine nitrogen, Enolic oxygen | N, O |
Applications in Polymer and Materials Chemistry Research
In the realm of polymer and materials chemistry, the bifunctional nature of 1-Propanone, 2-amino-1-(4-methoxyphenyl)- opens avenues for its use as a monomer or a modifying agent. The primary amine can participate in polymerization reactions, such as polycondensation with dicarboxylic acids or diacyl chlorides to form polyamides, or with diisocyanates to form polyureas. The ketone functionality and the aromatic ring can also be exploited to impart specific properties to the resulting polymers.
For instance, the incorporation of the 4-methoxyphenyl (B3050149) group into a polymer backbone could influence its thermal stability, solubility, and optical properties. Furthermore, the ketone group could serve as a site for post-polymerization modification, allowing for the grafting of other functional molecules onto the polymer chain.
While specific examples of polymers synthesized directly from 1-Propanone, 2-amino-1-(4-methoxyphenyl)- are not prominent in the available literature, the fundamental principles of polymer chemistry suggest its viability as a monomer.
Table 2: Potential Polymerization Reactions Involving 1-Propanone, 2-amino-1-(4-methoxyphenyl)-
| Co-monomer | Polymer Type | Potential Properties |
|---|---|---|
| Adipoyl chloride | Polyamide | Enhanced thermal stability, altered solubility |
| Terephthaloyl chloride | Aromatic Polyamide (Aramid) | High-performance characteristics |
This table outlines theoretical polymerization possibilities based on the functional groups of 1-Propanone, 2-amino-1-(4-methoxyphenyl)-. Detailed experimental studies are required to validate these applications.
Future Directions and Emerging Research Avenues for 1 Propanone, 2 Amino 1 4 Methoxyphenyl
Innovations in Asymmetric Synthesis Methodologies
The chirality of 1-Propanone, 2-amino-1-(4-methoxyphenyl)- is a critical feature, as different enantiomers of chiral molecules often exhibit distinct biological and toxicological activities. rsc.orgrsc.org Consequently, a primary focus of future research is the development of advanced asymmetric synthesis techniques that can produce the desired enantiomer with high purity and efficiency. rsc.org While classical methods exist, emerging strategies promise greater control, milder conditions, and improved sustainability.
Future research will likely pivot towards several key innovative areas:
Organocatalysis: Asymmetric organocatalysis, particularly through Mannich-type reactions, stands out as a powerful tool. rsc.org Catalysts such as proline derivatives have been successfully used for the enantioselective synthesis of β-aminoketones. rsc.org Research can be directed towards designing new, highly efficient organocatalysts specifically optimized for substrates like 1-(4-methoxyphenyl)propan-1-one, aiming for near-perfect enantioselectivity (ee) and high yields under mild, environmentally benign conditions. rsc.org
Transition-Metal Catalysis: Copper- and nickel-catalyzed reactions are emerging as highly effective methods for creating chiral amino compounds. rsc.orgrsc.org Future work could explore novel ligand designs for copper-catalyzed hydroamination or nickel(II) complexes of Schiff bases to facilitate the asymmetric synthesis of the target molecule. rsc.orgrsc.orgcapes.gov.br These methods offer pathways to tailor-made amino acids and their derivatives, which could be adapted for producing highly pure enantiomers of 1-Propanone, 2-amino-1-(4-methoxyphenyl)- on a large scale. rsc.orgcapes.gov.br
Photoredox and Electrochemical Catalysis: Modern photoredox and electrochemical strategies offer novel activation pathways for constructing C-N bonds asymmetrically. acs.orgacs.org Photoinduced copper catalysis, for instance, has been used for the enantioconvergent amidation of racemic starting materials. acs.org Applying these redox-neutral processes could provide efficient and atom-economical routes to the chiral aminoketone from readily available precursors like aliphatic alcohols or through Shono-type oxidations. acs.orgacs.org
Table 1: Comparison of Emerging Asymmetric Synthesis Methodologies
| Methodology | Catalyst Type | Key Advantages | Potential Research Focus for 1-Propanone, 2-amino-1-(4-methoxyphenyl)- |
| Organocatalysis | Chiral amines, acids, or bifunctional molecules (e.g., proline derivatives) | Metal-free, lower toxicity, mild reaction conditions, operational simplicity. rsc.org | Development of novel pyrrolidine-based catalysts for one-pot Mannich reactions to achieve >99% ee. rsc.org |
| Transition-Metal Catalysis | Complexes of Copper (Cu), Nickel (Ni), Rhodium (Rh), etc. rsc.orgrsc.orgresearchgate.net | High catalytic activity, broad substrate scope, potential for large-scale synthesis. capes.gov.br | Design of chiral ligands for CuH-catalyzed hydroamination or Ni(II)-Schiff base alkylation. rsc.orgrsc.org |
| Photoredox Catalysis | Photocatalysts (e.g., Iridium or Ruthenium complexes) combined with other catalysts. acs.orgacs.org | Access to novel reaction pathways via radical intermediates, high functional group tolerance, redox-neutral conditions. acs.org | Development of photoredox-mediated C-O bond activation of alcohol precursors or coupling with chiral N-sulfinyl imines. acs.org |
| Electrochemical Synthesis | Electrode-mediated oxidation/reduction (e.g., Shono Oxidation). acs.org | Reagentless activation, high efficiency, potential for green chemistry. | Asymmetric electrochemical coupling of secondary amines with ketones using chiral electrolytes or mediators. acs.org |
Exploration of Novel Reactivity Modes and Transformations
The 1-Propanone, 2-amino-1-(4-methoxyphenyl)- molecule contains two key reactive sites: the primary amine and the ketone. This bifunctionality makes it a valuable synthon for constructing more complex molecular architectures. rsc.org Future research will benefit from moving beyond simple derivatization to explore novel transformations that leverage its unique electronic and steric properties.
Key avenues for exploration include:
Heterocycle Synthesis: β-Aminoketones are well-established precursors for a vast array of heterocyclic compounds. rsc.orgresearchgate.net Future studies could systematically explore the use of 1-Propanone, 2-amino-1-(4-methoxyphenyl)- in condensation reactions with various reagents to synthesize novel pyridines, pyrazolines, isoxazoles, triazoles, piperidines, and morpholinones. rsc.orgcapes.gov.brresearchgate.net Such reactions could generate libraries of new chemical entities with unique three-dimensional shapes.
Advanced Derivatization: While simple acylation of the amine is known, more advanced derivatizing agents could be explored. rsc.orgyoutube.com Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) can be used to introduce fluorinated tags. rsc.orgyoutube.com Furthermore, the ketone functionality can be transformed via reactions like the Stork enamine synthesis, where it is temporarily converted into an enamine to act as a nucleophile for alpha-alkylation under milder conditions than traditional enolate chemistry. mdpi.com
Biocatalytic Transformations: The use of enzymes to perform highly selective chemical modifications represents a major frontier. entrechem.com Enzymes such as ketoreductases could be employed for the stereoselective reduction of the ketone to a hydroxyl group, while transaminases could be used to introduce or modify the amine functionality. entrechem.comtudelft.nlmdpi.com Monoamine oxidases offer a pathway for selective oxidation. entrechem.com These biocatalytic routes operate under mild aqueous conditions and can achieve selectivities that are difficult to replicate with traditional chemical methods. entrechem.commdpi.com
Metabolism-Inspired Synthesis: The metabolic pathways of related cathinone (B1664624) compounds, which include N-demethylation, hydroxylation of the aromatic ring, and reduction of the keto group, can serve as inspiration for novel synthetic transformations. rsc.org Replicating these biotransformations in the lab could lead to new derivatives and provide insight into the molecule's chemical stability and reactivity. rsc.org
Table 2: Potential Future Transformations of the 1-Propanone, 2-amino-1-(4-methoxyphenyl)- Scaffold
| Reactive Site | Transformation Type | Reagents/Catalysts | Potential Products |
| Amine & Ketone | Heterocycle Formation | Phenylhydrazine, Hydroxylamine, Enamines, Phenyl azide. capes.gov.br | Pyrazolines, Isoxazoles, Pyridines, Triazoles. capes.gov.br |
| Amine | Advanced Acylation | Perfluoro-anhydrides (PFPA, HFBA). rsc.orgyoutube.com | Fluorinated amide derivatives. |
| Ketone | Stereoselective Reduction | Biocatalysis (Ketoreductases). mdpi.com | Chiral β-amino alcohols. |
| Ketone | Alpha-Alkylation | Stork Enamine Synthesis (secondary amine, then alkyl halide). mdpi.com | α-Substituted aminoketone derivatives. |
| Amine | Amide Formation | Biocatalysis (Amine transaminase / Acyl transferase cascade). rsc.org | Chiral N-acylated derivatives. rsc.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. researchgate.net For a compound like 1-Propanone, 2-amino-1-(4-methoxyphenyl)-, which may involve energetic or unstable intermediates, flow chemistry provides a transformative approach for both research-scale and larger-scale production. researchgate.netunodc.org
Future research in this area will focus on:
Development of Continuous Synthesis Protocols: Designing a multi-step, continuous flow synthesis of the target molecule, potentially starting from basic feedstocks like 4-methoxybenzyl alcohol. This would involve integrating steps like oxidation, condensation, and amination into a single, seamless process using packed-bed reactors with immobilized catalysts.
Automated Library Generation: Integrating flow chemistry platforms with automated robotic systems to enable high-throughput synthesis. researchgate.net By systematically varying starting materials and reagents pumped through the system, large libraries of derivatives of 1-Propanone, 2-amino-1-(4-methoxyphenyl)- can be generated rapidly. This accelerates the exploration of chemical space for discovering compounds with specific properties. researchgate.net
In-line Analysis and Optimization: The use of real-time analytical techniques, such as ReactIR or in-line NMR/MS, within a flow setup allows for immediate feedback on reaction progress. This enables rapid optimization of reaction parameters (temperature, pressure, residence time, stoichiometry) and ensures high fidelity and reproducibility, a process that is much more time-consuming in batch synthesis. unodc.org
Table 3: Advantages of Flow Chemistry for the Synthesis of 1-Propanone, 2-amino-1-(4-methoxyphenyl)- Derivatives
| Feature | Advantage | Implication for Research & Development |
| Enhanced Safety | Small reactor volumes and efficient heat exchange minimize risks associated with exothermic reactions or hazardous intermediates. researchgate.net | Enables the exploration of more reactive chemical space and the use of reagents that would be too dangerous for large-scale batch processing. |
| Precise Process Control | Superior control over temperature, pressure, and residence time leads to higher yields and selectivities. unodc.org | Improved product purity, reduced side-product formation, and highly reproducible results. |
| Rapid Optimization & Scale-Up | Reaction conditions can be optimized quickly by changing flow rates and concentrations. Scaling up is achieved by running the system for longer, not by using larger reactors. researchgate.net | Drastically shortens development timelines from initial discovery to producing larger quantities for further testing. |
| Automation & High Throughput | Systems can be fully automated for unattended operation and the generation of compound libraries. researchgate.netunodc.org | Facilitates efficient exploration of structure-property relationships by creating a diverse set of derivatives. |
Computational Design of Derivatives with Tailored Chemical Properties
Computer-aided drug design (CADD) and computational chemistry offer powerful tools to guide synthetic efforts, saving time and resources by predicting the properties of molecules before they are ever made. tudelft.nl For 1-Propanone, 2-amino-1-(4-methoxyphenyl)-, these in silico methods can be used to rationally design new derivatives with fine-tuned chemical characteristics.
Future research directions include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing 2D- and 3D-QSAR models to establish a mathematical relationship between the structural features of derivatives and their chemical properties (e.g., solubility, lipophilicity, receptor binding affinity). tudelft.nlrsc.org These models can predict the properties of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis. mdpi.com
Structure-Based Design and Molecular Docking: If a specific protein target is of interest, molecular docking can be used to simulate how different derivatives of 1-Propanone, 2-amino-1-(4-methoxyphenyl)- bind within the protein's active site. tudelft.nl This allows for the rational design of modifications—such as adding hydrogen bond donors/acceptors or changing substituent positions on the phenyl ring—to optimize binding interactions.
ADME/Tox Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of virtual compounds. tudelft.nl This early-stage screening helps to eliminate molecules with predicted poor pharmacokinetic profiles or toxicity flags, focusing synthetic efforts on derivatives with a higher likelihood of possessing desirable characteristics.
Table 4: Computational Approaches for Designing Novel Derivatives
| Computational Method | Objective | Information Gained | Example Application |
| 3D-QSAR | To correlate the 3D structural/field properties of molecules with a specific activity or property. tudelft.nlmdpi.com | Contour maps indicating where steric bulk, positive/negative electrostatic potential, or hydrophobic character is favorable or unfavorable for the desired property. | Designing analogs with improved solubility by modifying substituents based on electrostatic potential maps. |
| Molecular Docking | To predict the preferred binding orientation and affinity of a molecule to a protein target. tudelft.nl | Binding pose, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and a predicted binding score. | Modifying the methoxy (B1213986) group or adding substituents to the phenyl ring to enhance binding with a target enzyme. |
| Molecular Dynamics (MD) Simulation | To simulate the movement and conformational changes of a ligand-protein complex over time. tudelft.nl | Information on the stability of the binding pose and the flexibility of the ligand and protein. | Confirming that a docked ligand remains stably bound within the active site throughout the simulation. |
| ADME/Tox Prediction | To estimate pharmacokinetic properties and potential toxicity in silico. tudelft.nl | Predictions for properties like aqueous solubility (logS), lipophilicity (logP), blood-brain barrier penetration, and potential for hERG inhibition or mutagenicity. | Screening a virtual library to filter out derivatives predicted to have poor oral bioavailability or potential cardiotoxicity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
